Anhydrodihydroartemisnin

Neuroscience Cytotoxicity Structure-Activity Relationship (SAR)

Generic antimalarial developers face strict ANDA requirements to control the degradation impurity Anhydrodihydroartemisinin (Impurity C). Failure to quantify this thermal degradant leads to batch rejection. This characterized reference standard directly solves that pain point. - Quantify Impurity C below the ≤0.3% identification threshold with validated HPLC methods. - Leverage as a negative control in SAR studies, featuring a 92-fold reduction in cytotoxicity vs. DHA. - Supplied with full characterization data for immediate QC batch release testing and stability studies.

Molecular Formula C15H22O4
Molecular Weight 266.33 g/mol
CAS No. 82596-30-3
Cat. No. B128409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnhydrodihydroartemisnin
CAS82596-30-3
Synonyms(3R,5aS,6R,8aS,12R,12aR)-3,4,5,5a,6,7,8,8a-Octahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin;  (+)-9,10-Anhydrodehydroartemisinin;  9,10-Anhydro-10-deoxoartemisinin;  9,10-Anhydrodehydroartemisinin;  Anhydrodihydroartemisinin;  Anhy
Molecular FormulaC15H22O4
Molecular Weight266.33 g/mol
Structural Identifiers
SMILESCC1CCC2C(=COC3C24C1CCC(O3)(OO4)C)C
InChIInChI=1S/C15H22O4/c1-9-4-5-11-10(2)8-16-13-15(11)12(9)6-7-14(3,17-13)18-19-15/h8-9,11-13H,4-7H2,1-3H3/t9-,11+,12+,13-,14-,15+/m1/s1
InChIKeyUKXCIQFCSITOCY-VLDCTWHGSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anhydrodihydroartemisnin: Impurity Standard Overview


Anhydrodihydroartemisnin (also known as 9,10-anhydrodihydroartemisinin, Dihydroartemisinin Impurity C, or Artesunate Impurity C) is a semisynthetic derivative of artemisinin . It is primarily encountered as a thermal and acid-catalyzed degradation product of the frontline antimalarial drugs dihydroartemisinin (DHA) and artesunate [1], and is therefore of critical importance as a reference standard in pharmaceutical quality control. While it retains a modicum of antimalarial activity, its potency is consistently and significantly weaker than its parent compounds .

Product Role Impurity reference standard for analytical methods
Selection Context Not an active pharmaceutical ingredient; degraded biological activity
Workflow Fit Stability-indicating method development and QC testing

Differentiating Anhydrodihydroartemisnin from Active Analogs


In-class artemisinin analogs like artesunate, artemether, and dihydroartemisinin are potent antimalarial active pharmaceutical ingredients (APIs). Anhydrodihydroartemisnin, however, is a degradation impurity with a fundamentally different biological profile [1]. Substituting it for an active analog, or failing to control its presence, is impossible in a therapeutic context due to its drastically reduced antimalarial efficacy and altered toxicity [2]. For research and analytical procurement, its value lies exclusively in its role as a characterized degradant, enabling the development of stability-indicating methods and the precise quantification of drug product integrity, functions for which it cannot be interchanged with any other artemisinin derivative [3].

This Product Anhydrodihydroartemisnin Degradation impurity with markedly reduced antimalarial activity
Not Interchangeable Artesunate / DHA (APIs) Potent antimalarial agents; substitution invalidates impurity profiling
This Product Analytical degradant marker Exclusive role in stability-indicating method validation
May Shift Context Other artemisinin degradants Different formation pathways may not reflect same degradation profile

Anhydrodihydroartemisnin Differential Evidence


Cytotoxicity Difference vs DHA

In a direct, head-to-head comparison of artemisinin derivatives on SH-SY5Y neuroblastoma cells, Anhydrodihydroartemisnin (ahDHA) exhibited moderate toxicity with an IC50 of 83 µM. This stands in stark contrast to its comparator, dihydroartemisinin (DHA), which was highly toxic with an IC50 of 0.9 µM [1]. This 92-fold difference in cytotoxic potency confirms a fundamental shift in biological activity due to modification of the lactone ring.

Cytotoxicity vs DHA
Head-to-head
ahDHA IC50 83 µM vs DHA IC50 0.9 µM (SH-SY5Y cells)
Supports cytotoxicity endpoint distinction
Reported 92-fold difference in neuroblastoma model
Neuroscience Cytotoxicity Structure-Activity Relationship (SAR) In Vitro Toxicology

Lack of Neurostimulatory Activity vs Artemisinin

At a concentration of 1 µM, artemisinin significantly stimulated SH-SY5Y cell viability to 117% of the control, a neuroprotective-like effect. In contrast, Anhydrodihydroartemisnin (ahDHA) exhibited no stimulatory activity at any tested concentration in the same experimental system [1]. This functional loss is attributed to the modification of the lactone ring in ahDHA, which is crucial for the parent compound's activity [1].

Neurostimulatory Activity
Head-to-head
No stimulation vs artemisinin 117% of control at 1 µM
Supports neuroprotection assay-response distinction
SH-SY5Y cell viability assay context
Neuroprotection Cell Viability Mechanism of Action Drug Discovery

Reduced Antimalarial Potency

Multiple sources consistently report that Anhydrodihydroartemisnin retains antimalarial activity, but this activity is described as 'much weaker than its parent compound,' referring to both artesunate and dihydroartemisinin . While a direct, head-to-head IC50 comparison against P. falciparum is not available in the public domain, this consistent class-level inference from independent sources establishes its inferiority as an antimalarial agent. This is further supported by its characterization as a degradation product that reduces the potency of artesunate and DHA drug products.

Antimalarial Potency
Class-level
Reported much weaker activity vs DHA and artesunate
Supports degradation-marker context
Qualitative assessment; no direct IC50 available
Antimalarial Drug Degradation Pharmacology Infectious Disease

Confirmed Degradation Impurity Identity

Anhydrodihydroartemisnin (9,10-anhydrodihydroartemisinin) is unequivocally identified as a specific decomposition product formed from both artesunate and dihydroartemisinin (DHA) under thermal stress (e.g., 100°C for 39 hours) [1] and is also observed as a degradation impurity in aged artesunate rectal capsule formulations and artesunate-amodiaquine fixed-dose combination tablets [2]. This is in contrast to other impurities like the peroxyhemiacetal or 2-deoxyartemisinin, highlighting its unique formation pathway.

Degradant Identity
Reported
Confirmed thermal and acid-catalyzed degradation product of DHA and artesunate
Supports analytical reference standard role
Thermal stress and accelerated aging evidence
Pharmaceutical Analysis Impurity Profiling Stability Studies Quality Control

Pharmacopeial Reference Standard Supply

Anhydrodihydroartemisnin (as Dihydroartemisinin Impurity C or Artesunate Impurity C) is commercially supplied with comprehensive characterization data compliant with regulatory guidelines [1]. It is explicitly indicated for use in analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA) and commercial production of dihydroartemisinin and artesunate [2]. Traceability to USP or EP standards can often be provided, a service not standard for research-grade artemisinin derivatives.

Reference Standard Supply
Specification review
Supplied with characterization data for ANDA and QC applications
Supports ANDA/QC documentation context
Supplier-characterized reference material
Reference Standard Analytical Method Validation Regulatory Compliance Quality Assurance

Anhydrodihydroartemisnin Application Scenarios


ANDA Method Validation & Impurity Profiling

Procurement is essential for pharmaceutical companies developing generic versions of artesunate or dihydroartemisinin-containing fixed-dose combinations. Anhydrodihydroartemisnin is used as a primary reference standard (Impurity C) to develop and validate stability-indicating HPLC methods [1]. These methods are a core requirement for an Abbreviated New Drug Application (ANDA) to demonstrate that the generic product's impurity profile is controlled and comparable to the reference listed drug, ensuring patient safety and product efficacy [2].

Structure-Activity Relationship (SAR) Studies

This compound is a critical tool for SAR studies focused on the artemisinin pharmacophore. Its well-defined structural modification (the anhydride bridge) and its drastically altered biological profile—including the 92-fold reduction in cytotoxicity compared to DHA and the complete loss of neurostimulatory activity [3]—make it an ideal negative control. Researchers can use it to definitively map the biological consequences of modifying the lactone ring, guiding the rational design of novel derivatives with improved therapeutic windows.

QC and Batch Release Testing

In the commercial production of artesunate and dihydroartemisinin APIs and finished dosage forms, anhydrodihydroartemisnin is a mandatory standard for routine Quality Control (QC) batch release testing. It is used as a known impurity marker to confirm that degradation products are below the specified identification threshold (e.g., ≤0.3%) established during stability studies [4]. Procuring a highly characterized lot ensures accurate quantification and prevents the release of sub-potent or potentially toxic drug batches.

Antimalarial Drug Stability Studies

For researchers investigating the thermal and chemical stability of artemisinin-based therapies, this compound serves as a key analytical endpoint. Its formation from artesunate and DHA under specific stress conditions (e.g., 100°C) is well-documented [1]. By monitoring its production, scientists can quantitatively compare the stability of new formulations, excipients, or packaging materials, providing crucial data to improve the shelf life of life-saving antimalarial drugs in tropical climates.

Application
Selection Property
Validation Focus
ANDA impurity profiling studies
Impurity reference standard qualification
Stability-indicating method specificity
Structure-activity relationship studies
Defined lactone-ring structural modification
Pharmacophore-response mapping
QC batch release testing support
Known impurity marker identity
Degradation threshold verification
Antimalarial stability research
Thermal degradation marker
Formulation stability endpoint monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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